m-(Isopropylamino)phenol
Description
Historical Context and Significance of Substituted Phenols in Chemical Science
Phenols, a class of organic compounds characterized by a hydroxyl group attached to an aromatic ring, have a rich history in chemical science. britannica.com First isolated in their crude form in the late 18th century, with pure phenol (B47542) being isolated in 1834, their structural and reactive properties have long been a cornerstone of organic chemistry. nih.gov The presence of the hydroxyl group activates the aromatic ring, making phenols highly reactive towards electrophilic aromatic substitution. britannica.comwikipedia.org This reactivity allows for the introduction of various functional groups onto the ring, leading to a vast array of substituted phenols with diverse applications.
Historically, substituted phenols have been pivotal in various industrial and scientific fields. For instance, they are fundamental in the synthesis of plastics, such as the phenol-formaldehyde resin Bakelite, one of the first synthetic plastics. britannica.com They also serve as precursors for pharmaceuticals, dyes, and explosives like picric acid. britannica.com The ability to modify the properties of phenol by adding substituents has made this class of compounds incredibly versatile. For example, the introduction of alkyl groups can enhance their antioxidant properties, as seen in butylated hydroxytoluene (BHT), a common food antioxidant. britannica.com The study of substituted phenols has also been crucial in understanding chemical principles like hydrogen bonding and its effects on physical properties and chromatographic behavior. britannica.comle.ac.uk
Current Research Landscape Pertaining to Amino-Substituted Phenolic Compounds
The focus of current research on amino-substituted phenolic compounds is broad, spanning from synthetic methodology to applications in materials science and biology. These compounds, which feature both an amino group and a hydroxyl group on an aromatic ring, possess a unique combination of properties that make them valuable targets for investigation.
Recent studies have explored the synthesis and reactivity of these compounds. For instance, research has focused on developing efficient synthetic routes, such as the reductive amination of aminophenols. The presence of both an electron-donating hydroxyl group and an amino group influences the regioselectivity of further chemical modifications. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. britannica.comwikipedia.org
Furthermore, amino-substituted phenols are being investigated for their potential biological activities. Phenolic compounds, in general, are known for their diverse biological roles, and the addition of an amino group can modulate these properties. researchgate.netnih.gov Research is ongoing into the antioxidant and other potential therapeutic applications of these compounds. beilstein-journals.org The ability of the phenolic hydroxyl group to donate a hydrogen atom is key to their antioxidant activity. In materials science, amino-substituted phenols are explored as monomers for specialty polymers and as components in dye synthesis. britannica.comgoogle.com The ongoing research into amino-substituted phenolic compounds highlights their continued importance and potential for new discoveries and applications.
Chemical Profile of m-(Isopropylamino)phenol
The chemical compound this compound is an aromatic organic molecule with the chemical formula C₉H₁₃NO. It is structurally characterized by a phenol ring substituted with an isopropylamino group at the meta position.
Synthesis and Purification
Several synthetic routes for this compound have been reported in the scientific literature. A common and efficient method is the reductive amination of m-aminophenol with acetone (B3395972). This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. Reaction conditions, including temperature, solvent, and the ratio of reactants, can be optimized to maximize the yield.
Another synthetic approach involves the one-pot synthesis from m-nitrophenol. This method combines catalytic hydrogenation to reduce the nitro group to an amine, followed by alkylation with isopropanol (B130326) in a sealed reactor. This process can achieve high yields, often exceeding 90%.
Purification of the synthesized this compound is crucial to obtain a product of high purity. Common purification techniques include liquid-liquid extraction and recrystallization. The choice of solvent for these processes is critical for effective separation from unreacted starting materials and byproducts.
Chemical and Physical Properties
The physical and chemical properties of this compound are dictated by its molecular structure.
Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohols and ethers. |
The solubility of this compound is influenced by both temperature and pH. Its solubility in water increases with temperature. Under acidic conditions (pH < 4), the amino group is protonated, which enhances its aqueous solubility.
Chemical Properties and Reactivity
The reactivity of this compound is influenced by the presence of both the hydroxyl and the isopropylamino groups on the aromatic ring.
Acidity: The phenolic hydroxyl group imparts weak acidic properties to the molecule. wikipedia.org
Basicity: The nitrogen atom of the isopropylamino group has a lone pair of electrons, making the compound basic.
Oxidation: The phenol ring is susceptible to oxidation, which can lead to the formation of quinone-type structures.
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions relative to it. britannica.com This allows for reactions such as halogenation, nitration, and sulfonation.
Applications in Chemical Synthesis
The unique structural features of this compound make it a valuable intermediate in various chemical syntheses.
Role as a Precursor in Organic Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows it to serve as a versatile starting material for the synthesis of more complex molecules. The reactivity of both the aromatic ring and its substituents can be strategically utilized to build intricate molecular architectures.
For example, the amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce new functional groups. The phenolic hydroxyl group can be converted into an ether or an ester, further expanding the synthetic possibilities. These transformations are fundamental in the preparation of a wide range of organic compounds.
Use in the Synthesis of Other Industrially Relevant Compounds
While specific large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of industrially significant compounds. For instance, substituted phenols are key precursors in the manufacturing of polymers, dyes, and pharmaceuticals. britannica.com The general reactivity of aminophenols suggests their potential utility as building blocks in these areas.
The synthesis of compounds containing the isopropylamino group is also of interest. For example, related structures are found in certain beta-blockers, although it is important to note that this compound itself is not used for this purpose. The compound serves as a model in academic research for developing synthetic methodologies that could be applied to the production of more complex and industrially relevant molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(propan-2-ylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJZDFBTZXYTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178034 | |
| Record name | m-(Isopropylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23478-16-2 | |
| Record name | 3-[(1-Methylethyl)amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23478-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-(Isopropylamino)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023478162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-(Isopropylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(isopropylamino)phenol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for M Isopropylamino Phenol and Its Analogues
Synthetic Routes via Phenol (B47542) Functionalization
The construction of the m-(isopropylamino)phenol scaffold can be approached through various methods that functionalize a pre-existing phenol ring. These strategies primarily involve the introduction of the nitrogen-containing substituent and ensuring the desired meta-relationship between the hydroxyl and amino groups.
Amination Reactions for Isopropylamino Group Introduction
The introduction of the isopropylamino group onto a phenolic ring can be achieved through either direct or indirect amination strategies.
Direct amination strategies involve the formation of the carbon-nitrogen bond at the meta-position of a phenol derivative in a single conceptual step. A prominent example is the reductive amination of 3-aminophenol with acetone (B3395972). This one-pot reaction is a form of reductive alkylation where the carbonyl group of acetone reacts with the amino group of 3-aminophenol to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The reaction is typically carried out in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation with agents like palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent is critical; for instance, NaBH3CN is effective under mildly acidic conditions which favor imine formation without significantly reducing the ketone starting material.
The general mechanism for reductive amination involves the initial formation of a hemiaminal from the reaction of the amine with the carbonyl compound. This is followed by dehydration to form an iminium ion, which is then reduced by the hydride reagent to yield the final amine wikipedia.orgchemistrysteps.com.
Table 1: Reaction Conditions for the Reductive Amination of 3-Aminophenol with Acetone
| Amine | Carbonyl | Reducing Agent | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 3-Aminophenol | Acetone | NaBH3CN | Methanol | Mildly acidic (pH ~5-6) | This compound |
| 3-Aminophenol | Acetone | Pd/C, H2 | Ethanol | Room temperature, H2 pressure | This compound |
Indirect routes to this compound typically involve the synthesis of a 3-aminophenol precursor from a starting material containing a nitrogen-based functional group that can be later converted to the amine. A common precursor is 3-nitrophenol. The synthesis of 3-nitrophenol itself can be challenging due to the ortho- and para-directing nature of the hydroxyl group in electrophilic aromatic substitution. However, specific reaction conditions can favor the formation of the meta-isomer.
Once 3-nitrophenol is obtained, it can be converted to 3-aminophenol through the reduction of the nitro group. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H2 with Pd, Pt, or Ni catalysts), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl).
Following the synthesis of 3-aminophenol, the isopropyl group is introduced via alkylation. This can be achieved by reacting 3-aminophenol with an isopropyl halide, such as isopropyl bromide or iodide, often in the presence of a base to neutralize the hydrogen halide byproduct. However, this direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential O-alkylation of the phenolic hydroxyl group. To circumvent this, the amino group can be selectively alkylated via reductive amination as described in the previous section.
Strategies for Meta-Substitution Control
Achieving meta-substitution on a phenol ring is a significant synthetic challenge due to the strong ortho, para-directing influence of the hydroxyl group in electrophilic aromatic substitution reactions. Several strategies have been developed to overcome this inherent regioselectivity.
One classical approach involves the nitration of phenol under specific conditions that can favor the formation of the meta-isomer, although yields of m-nitrophenol are often low compared to the ortho and para products. Factors such as the choice of nitrating agent, solvent, and temperature can influence the isomer distribution nih.govijcce.ac.irquora.comacs.org. For instance, the use of certain metal nitrate catalysts has been explored to alter the regioselectivity of phenol nitration researchgate.net.
A different conceptual approach to meta-aminophenols starts from precursors where the substitution pattern is already established. For example, the caustic fusion of 3-aminobenzenesulfonic acid with sodium hydroxide at high temperatures can yield 3-aminophenol.
Derivatization Strategies for Related Structures
Once this compound or a related aminophenol is synthesized, it can serve as a versatile building block for the creation of more complex molecules. A key reaction handle is the phenolic hydroxyl group, which can undergo various transformations.
Alkylation and Arylation Reactions on the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is nucleophilic and can react with electrophiles to form ethers. However, the presence of the secondary amino group, which is also nucleophilic, presents a challenge of chemoselectivity. Direct alkylation or arylation can lead to a mixture of O- and N-substituted products.
To achieve selective O-alkylation or O-arylation, the amino group is often protected. A common strategy involves the formation of a Schiff base (imine) by reacting the aminophenol with an aldehyde, such as benzaldehyde. The resulting imine protects the amino group from reacting with the alkylating or arylating agent. Following the O-functionalization, the imine protecting group can be readily removed by hydrolysis under acidic conditions to regenerate the free amino group researchgate.netumich.eduresearchgate.net.
O-Alkylation: With the amino group protected, the phenolic hydroxyl can be deprotonated with a base (e.g., potassium carbonate) and reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding ether. A variety of primary alkyl halides can be used in this manner researchgate.netumich.eduresearchgate.net.
O-Arylation: The formation of diaryl ethers can be accomplished through cross-coupling reactions. The Ullmann condensation, a classical method, involves the copper-catalyzed reaction of a phenol with an aryl halide, typically at high temperatures wikipedia.orgmdpi.comresearchgate.net. More modern and milder conditions have been developed, often employing copper catalysts with specific ligands that facilitate the C-O bond formation.
The Buchwald-Hartwig amination protocol can also be adapted for C-O bond formation. While primarily known for C-N coupling, the use of specific palladium or copper catalyst systems can selectively promote the O-arylation of aminophenols. The choice of metal and ligand is crucial for controlling the chemoselectivity between N- and O-arylation nih.govresearchgate.netwikipedia.orgacs.orgmit.edu. For instance, copper-based catalyst systems often favor O-arylation of 3- and 4-aminophenols, while certain palladium catalysts with biarylphosphine ligands can selectively promote N-arylation nih.govacs.orgmit.edu.
Table 2: Catalyst Systems for the Selective O-Arylation of Aminophenols
| Aminophenol Isomer | Aryl Halide | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| 3-Aminophenol | Aryl Iodide | CuI / Picolinic acid | K3PO4 | Dioxane | O-Aryl-3-aminophenol |
Modifications of the Isopropylamino Moiety
The isopropylamino group of this compound is a key functional moiety that allows for a variety of chemical modifications to produce diverse analogues. The nucleophilic nature of the secondary amine enables reactions such as alkylation, acylation, and diazotization, providing pathways to new molecular architectures. For instance, the amino group can be functionalized through reactions like alkylation with epoxides or through coupling reactions such as Buchwald-Hartwig amination.
A practical example of modifying a similar structural motif is seen in the derivatization of atenolol, which also contains a secondary alcohol and an isopropylamino group. In the synthesis of 3-nitroatenolol analogues, the amino and hydroxyl groups were reacted with α-methoxyphenylacetic acid (MPA) in both (R) and (S) forms. mdpi.com This reaction, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), converts the parent molecule into bis-MPA derivatives. mdpi.com This process not only modifies the core structure but also introduces chiral centers, which are instrumental in separating enantiomers and determining their absolute configuration. mdpi.com Such derivatization strategies highlight the versatility of the isopropylamino group in creating a library of related compounds with potentially different chemical and biological properties.
Synthesis of Chiral Derivatives and Enantioselective Approaches
The synthesis of chiral derivatives of compounds containing an isopropylamino group often involves creating a racemic mixture followed by chiral resolution. An enantioselective approach is crucial when specific stereoisomers are desired for their targeted activity.
In a relevant example, the synthesis of (±)-3-nitroatenolol, an analogue containing a chiral center at the hydroxyl-bearing carbon, begins with the direct nitration of racemic atenolol. mdpi.com The resulting racemic mixture of enantiomers is then separated using chiral High-Performance Liquid Chromatography (HPLC). The development of the chromatographic method is critical, requiring optimization of the chiral column and the mobile phase composition—such as a mix of n-hexane and isopropanol (B130326) with an additive like diethylamine (DEA)—to achieve effective resolution. mdpi.com
Another established method for obtaining pure enantiomers is through resolution using chiral resolving agents. For instance, in the synthesis of a chiral morpholine derivative, resolution of the racemic intermediate was achieved using (+)-mandelic acid, leading to the formation of the desired (+)-(2S,3S) enantiomer. nih.gov This classical approach relies on the formation of diastereomeric salts that can be separated by crystallization, followed by the liberation of the pure enantiomer. The configuration of the final product can then be confirmed and utilized in subsequent synthetic steps. nih.gov These methods demonstrate established pathways to access enantiomerically pure compounds structurally related to this compound.
Process Optimization and Scalability in Laboratory Synthesis
Influence of Reaction Conditions and Reagents
The optimization of reaction conditions and the selection of appropriate reagents are critical for maximizing yield and purity in the synthesis of this compound and its analogues. A common and efficient route for its synthesis is the reductive amination of m-aminophenol with acetone. The efficiency of this process is highly dependent on several parameters.
Key factors influencing the reaction outcome include temperature, solvent polarity, and the stoichiometric ratios of the reactants. For example, the reaction temperature is typically maintained between 50–80°C to ensure a reasonable reaction rate without promoting side reactions. The choice of solvent, commonly methanol or ethanol, affects the solubility of reactants and the catalyst's activity. The catalyst, often palladium on carbon (Pd/C) under a hydrogen atmosphere, is fundamental for the reduction step.
Furthermore, the synthesis of related phenolic compounds can be influenced by the choice of base and catalyst system. In Ullmann-type coupling reactions to produce m-aryloxy phenols, catalysts like copper iodide (CuI) and bases such as cesium carbonate (Cs₂CO₃) are employed. mdpi.com The choice of solvent can also be critical; polar aprotic solvents like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) are often used to facilitate these types of reactions. mdpi.comgoogle.com Optimization of these parameters is essential for achieving high conversion and selectivity. mdpi.com
Below is a table summarizing the key parameters and their typical influence on the synthesis of aminophenols.
| Parameter | Typical Range / Reagents | Influence on Synthesis |
|---|---|---|
| Temperature | 50 - 140°C | Affects reaction rate and selectivity. Higher temperatures can increase conversion but may lead to side products. |
| Solvent | Methanol, Ethanol, Dioxane, Toluene, NMP | Impacts reagent solubility and catalyst activity. Polarity can influence reaction pathways. |
| Catalyst | Pd/C, CuI, Palladium Acetate | Essential for specific transformations like hydrogenation or cross-coupling. Choice affects efficiency and yield. |
| Reducing Agent | H₂ gas, PhSiH₃ | Used in reductive amination or nitro group reduction. Choice depends on desired selectivity and reaction conditions. |
| Base | KOH, Cs₂CO₃, NaOH | Used in coupling reactions or as a pH modifier. Strength and type can determine the reaction's success. |
| Pressure | Atmospheric to 6 bar | Primarily relevant for reactions involving gases like hydrogen. Higher pressure increases gas concentration in the liquid phase, accelerating the reaction. |
Continuous Flow Synthesis Approaches
Continuous flow synthesis has emerged as a powerful alternative to traditional batch processing for the production of aminophenol derivatives, offering improved safety, efficiency, and scalability. researchgate.netmdpi.com This methodology involves pumping reagents through a network of tubes or channels, where mixing and reaction occur in a continuous stream.
The synthesis of paracetamol, a well-known aminophenol derivative, has been successfully adapted to continuous flow systems, demonstrating the viability of this approach for related compounds. researchgate.netresearchgate.net In a typical setup, solutions of the starting materials, such as p-aminophenol and acetic anhydride, are introduced into a T-mixer before entering a tube reactor made of materials like polytetrafluoroethylene (PTFE). researchgate.net Key parameters that are precisely controlled in a flow system include the flow rate of reagent streams and the residence time within the reactor. mdpi.comresearchgate.net For example, in one reported synthesis, a residence time of just 5 minutes was sufficient for the N-acylation of p-aminophenol. researchgate.net
Continuous flow technology offers several advantages. The small reactor volume enhances heat and mass transfer, allowing for better temperature control and improved reaction safety. beilstein-journals.org It also enables the safe handling of unstable intermediates, as they can be generated and consumed in situ, avoiding the need for isolation and storage. researchgate.net This was demonstrated in a three-step continuous synthesis of paracetamol from nitrobenzene, where the unstable N-arylhydroxylamine intermediate was generated and immediately converted downstream. researchgate.net Furthermore, integrating packed-bed reactors with heterogeneous catalysts can simplify product purification and allow for catalyst recycling, contributing to a more sustainable process. nih.gov
The table below outlines typical parameters for the continuous flow synthesis of aminophenol derivatives.
| Parameter | Typical Range / Conditions | Significance in Flow Synthesis |
|---|---|---|
| Flow Rate | µL/min to mL/min (e.g., 0.25 - 1.25 mL/min) | Controls residence time and throughput. Higher flow rates lead to shorter residence times. mdpi.com |
| Residence Time | Seconds to minutes (e.g., 2 - 48 min) | The duration reactants spend in the reactor; critical for achieving high conversion. mdpi.com |
| Temperature | Room Temperature to 180°C | Precisely controlled for optimal reaction kinetics and selectivity. Flow reactors allow for rapid heating and cooling. mdpi.com |
| Reactor Type | Tube Reactor (PTFE, PFA), Packed-Bed Reactor, Microreactor | Choice depends on the reaction type (homogeneous vs. heterogeneous) and scale. Packed beds are used for solid catalysts. researchgate.netnih.gov |
| Pressure | Typically 4 - 10 bar | A back-pressure regulator is often used to keep solvents from boiling at elevated temperatures and to control gas-liquid reactions. mdpi.com |
Reaction Mechanisms and Kinetic Studies of M Isopropylamino Phenol
Mechanistic Investigations of Formation Reactions
The synthesis of m-(isopropylamino)phenol can be achieved through several routes, primarily involving the formation of a carbon-nitrogen bond at the meta-position of the phenol (B47542) ring. Mechanistic studies focus on understanding the pathways of these reactions to enhance yield and purity.
Nucleophilic aromatic substitution (SNAr) presents a direct pathway for synthesizing substituted phenols. This type of reaction involves the replacement of a substituent on an aromatic ring by a nucleophile. libretexts.org For the formation of this compound, this could theoretically involve the reaction of an aryl halide or another suitable leaving group at the meta-position with isopropylamine.
The generally accepted mechanism for SNAr reactions proceeds in two steps. libretexts.org First, the nucleophile (isopropylamine) attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the ring is temporarily disrupted. libretexts.org The stability of this complex is a key factor in the reaction kinetics and is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product. libretexts.org
The reaction between resorcinol (B1680541) (1,3-dihydroxybenzene) and aryl halides under basic conditions also proceeds via a nucleophilic aromatic substitution mechanism to form aryloxy phenols. encyclopedia.pub In this case, the deprotonated resorcinol acts as the nucleophile. encyclopedia.pub While not a direct synthesis of this compound, this reaction illustrates the applicability of the SNAr mechanism to phenolic compounds.
Catalytic methods are highly efficient for the synthesis of this compound, often providing high yields and selectivity. These reactions typically employ transition metal catalysts.
One prevalent method is the reductive amination of m-aminophenol with acetone (B3395972). This reaction is catalyzed by rare metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The mechanism, often referred to as "borrowing hydrogen" or "hydrogen auto-transfer," involves three main steps. mdpi.combeilstein-journals.org
Dehydrogenation: The catalyst first dehydrogenates an alcohol (in this case, isopropanol (B130326) can be used as a solvent and reactant) to form a carbonyl compound (acetone) and a metal-hydride species. mdpi.combeilstein-journals.org
Condensation/Iminization: The newly formed acetone then reacts with m-aminophenol via nucleophilic attack, followed by dehydration, to form an imine intermediate (a Schiff base). mdpi.com
Hydrogenation: The catalyst, holding the "borrowed" hydrogen, then reduces the imine intermediate to form the final product, this compound, and regenerates the active catalyst. mdpi.com
Another significant route is the catalytic hydrogenation and alkylation of m-nitrophenol . This one-pot synthesis also utilizes catalysts like Pt/C or Pd/C. The process begins with the catalytic hydrogenation of the nitro group on m-nitrophenol to form m-aminophenol. Subsequently, isopropanol, acting as both a solvent and an alkylating agent, introduces the isopropyl group to the newly formed amine functionality through catalytic hydroalkylation. This method is efficient, with molar yields reported to exceed 90%. The reaction is typically conducted under moderate pressure (up to 3 MPa) and temperatures ranging from ambient to 80°C.
| Parameter | Reductive Amination of m-Aminophenol | Catalytic Hydrogenation of m-Nitrophenol |
| Starting Materials | m-Aminophenol, Acetone | m-Nitrophenol, Isopropanol, Hydrogen Gas |
| Catalyst | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C) | Platinum on Carbon (Pt/C), Palladium on Carbon (Pd/C) |
| Temperature | 50–80°C | 70–80°C |
| Pressure | Normal or moderate pressure (up to 3 MPa) | Elevated pressures (e.g., 2–3 MPa) |
| Solvent | Methanol or Ethanol | Isopropanol |
| Key Intermediate | Imine (Schiff Base) | m-Aminophenol |
| Yield | High | > 90% (molar) |
Decomposition and Transformation Reaction Mechanisms
The decomposition of this compound, like other phenolic compounds, is primarily driven by oxidation, often involving radical intermediates and complex electron and proton transfer steps.
The phenolic hydroxyl group makes this compound susceptible to oxidation. Oxidative degradation can be initiated by various means, including chemical oxidants (like persulfate or Fenton's reagent), UV light, or biological processes. niscpr.res.innih.gov
Studies on phenol degradation show that the initial steps involve the formation of dihydroxylated intermediates such as catechol and hydroquinone. researchgate.net These intermediates are subsequently oxidized to form corresponding quinones, such as ortho- and para-benzoquinone. researchgate.net These quinone derivatives are often colored and can polymerize, leading to the dark brown coloration observed during phenol oxidation. researchgate.net For this compound, oxidation would similarly target the phenolic hydroxyl group, leading to the formation of quinone-like derivatives.
The degradation of phenol by persulfate, activated by heat or catalysts like zero-valent iron (ZVI), follows pseudo-first-order kinetics. niscpr.res.in The process involves the generation of powerful oxidizing radicals, primarily sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals (•OH), which then attack the phenol ring. niscpr.res.in A similar mechanism is expected for the degradation of this compound.
Radical reactions are central to the transformation and degradation of phenolic compounds. The process is often initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group, generating a phenoxyl radical. This can be initiated by other radicals, such as the hydroxyl radical (•OH) in advanced oxidation processes. researchgate.net
For phenol, quantum chemical calculations show that •OH radicals are preferentially added to the ortho and para positions of the aromatic ring. researchgate.net This is followed by the addition of dissolved oxygen and subsequent reactions to form hydroxylated species. researchgate.net
The formal transfer of a hydrogen atom from a phenol can occur through several distinct mechanisms involving separate or concerted proton (PT) and electron transfer (ET) steps. mdpi.comnih.gov
Stepwise Pathways: These include Electron Transfer followed by Proton Transfer (ET-PT) or Proton Transfer followed by Electron Transfer (PT-ET). In the ET-PT pathway, an electron is first transferred to an acceptor, forming a radical cation, which then deprotonates. In the PT-ET pathway, the phenol first deprotonates to form a phenolate (B1203915) anion, which is then oxidized. dtu.dk
Concerted Pathway: In the Proton-Coupled Electron Transfer (PCET) mechanism, the electron and proton are transferred in a single kinetic step, though they may originate from different orbitals or be transferred to different acceptor sites. mdpi.comnih.gov
Kinetic Analysis of Reaction Pathways
The kinetic analysis of the N-alkylation of aminophenols reveals a complex reaction network. The desired mono-alkylation product, a secondary amine, is formed alongside a di-alkylation byproduct, a tertiary amine. Understanding the rates of these consecutive reactions is fundamental to maximizing the selectivity towards the intended product.
Determination of Rate Constants
The N-alkylation of a primary amine like m-aminophenol to the secondary amine this compound (rate constant k₁) can be followed by a subsequent alkylation to form a tertiary amine byproduct (rate constant k₂). nih.gov The relative rates of these two steps are critical for controlling the product distribution. The ratio of these rate constants (k₂/k₁) dictates the maximum achievable yield of the desired secondary amine. nih.gov
Studies on the N-alkylation of primary amines using various alkylating agents have been performed to estimate these rate constants. Techniques like ¹H NMR spectroscopy can monitor the concentration of reactants and products over time, allowing for the calculation of individual rate constants. nih.gov For instance, in related systems, the ratio of the rate constant for tertiary amine formation (k₂) to that of secondary amine formation (k₁) was found to vary significantly depending on the alkylating agent, with ratios observed around 0.50 for propylene (B89431) oxide and as low as 0.0072 for acrylonitrile, demonstrating that the structure of the reactants plays a key role in reaction selectivity. nih.gov
Table 1: Illustrative Rate Constants for a Consecutive N-Alkylation Reaction
This table, based on analogous reaction systems, illustrates how monitoring concentrations over time allows for the determination of key kinetic parameters. The simulation of such a system, where a primary amine (A) reacts with an alkylating agent (B) to form a secondary amine (C), which then reacts further to a tertiary amine (D), provides insight into process dynamics. compunetics.net
| Time (s) | [Primary Amine] (M) | [Secondary Amine] (M) | [Tertiary Amine] (M) |
| 0 | 0.100 | 0.000 | 0.000 |
| 10 | 0.037 | 0.059 | 0.004 |
| 20 | 0.014 | 0.071 | 0.015 |
| 30 | 0.005 | 0.068 | 0.027 |
| 60 | 0.000 | 0.045 | 0.055 |
This is a hypothetical data set for illustrative purposes.
Influence of Solvent Systems on Reaction Kinetics
The choice of solvent profoundly impacts the rate and selectivity of chemical reactions, including the N-alkylation of aminophenols. acs.orgresearchgate.net Solvent properties such as polarity, dielectric constant, and hydrogen-bonding capability can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the reaction kinetics. researchgate.net
For reactions involving polar species or charged intermediates, polar solvents often enhance reaction rates. researchgate.net Conversely, less polar solvents may be favored in other cases. In the methylation of aminophenols, for example, reactions were observed to be significantly faster in the less polar xylene (dielectric constant ε ≈ 2.4) compared to the more polar diglyme (B29089) (ε ≈ 7.2). acs.org This is attributed to the competitive adsorption of the more polar solvent onto the catalyst surface, which slows the reaction. acs.org
The effect of the solvent's dielectric constant (D) on the reaction rate constant (k) is a key area of study. In the oxidation of ortho-aminophenol, an increase in the concentration of acetone in an acetone-water mixture led to an increase in the observed rate constant (k_obs). This trend correlates with the decrease in the dielectric constant of the solvent mixture.
Table 2: Effect of Solvent Composition on Observed Rate Constant for an Aminophenol Reaction
This interactive table presents data on how changing the solvent composition, and thus its dielectric constant, affects the rate of reaction for a related aminophenol compound.
| % Acetone (v/v) | Dielectric Constant (D) | k_obs (s⁻¹) |
| 2.5 | 76.74 | 0.0000080 |
| 5.0 | 74.98 | 0.0000085 |
| 7.5 | 73.22 | 0.0000093 |
| 10.0 | 71.46 | 0.0000108 |
Data adapted from a kinetic study on ortho-aminophenol.
Kinetic Modeling and Simulation
Kinetic modeling and simulation are powerful tools for understanding complex reaction mechanisms and optimizing process conditions. researchgate.netresearchgate.net For heterogeneous catalytic reactions, such as the alkylation of phenols over solid acid catalysts, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is frequently employed. researchgate.netconicet.gov.arfigshare.com
The LHHW approach models the reaction as a sequence of steps: adsorption of reactants onto the catalyst surface, surface reaction between adsorbed species, and desorption of products. conicet.gov.ar By proposing different rate-limiting steps (e.g., surface reaction, adsorption of a reactant), several kinetic models can be developed and tested against experimental data. conicet.gov.arfigshare.com In a study on the alkylation of guaiacol (B22219) (a related phenolic compound), the best-fitting LHHW model indicated that the rate-limiting step was the surface chemical reaction between the two adsorbed reactants. conicet.gov.ar Such models provide valuable physical and statistical insights into the reaction mechanism. conicet.gov.arfigshare.com
Modern computational tools can automate the generation of rate equations and simulate complex reaction networks. compunetics.netresearchgate.net This allows for the prediction of product and byproduct formation over time under various conditions, saving significant experimental time and resources. compunetics.net A kinetic model for a consecutive reaction like the N-alkylation of m-aminophenol would be represented by a set of differential equations describing the rate of change of each species' concentration.
Table 3: Simplified Reaction Scheme and Corresponding Rate Equations for Kinetic Modeling
This table outlines a simplified reaction network for the N-alkylation of m-aminophenol and the corresponding differential rate equations that form the basis of a kinetic model.
| Reaction Step | Equation | Rate Law |
| Mono-alkylation | m-aminophenol + Isopropylating Agent → this compound | rate₁ = k₁ * [m-aminophenol] * [Isopropylating Agent] |
| Di-alkylation | This compound + Isopropylating Agent → Di-isopropyl-aminophenol | rate₂ = k₂ * [this compound] * [Isopropylating Agent] |
Differential Rate Equations:
d[m-aminophenol]/dt = -rate₁
d[this compound]/dt = rate₁ - rate₂
d[Di-isopropyl-aminophenol]/dt = rate₂
Theoretical and Computational Chemistry Studies of M Isopropylamino Phenol
Quantum Mechanical Investigations
Quantum mechanical calculations offer a foundational understanding of the behavior of m-(Isopropylamino)phenol at the molecular level. These studies are crucial for elucidating its fundamental chemical and physical properties.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule is key to its reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-donating amino group and hydroxyl group are expected to raise the HOMO energy, while the aromatic ring influences the LUMO.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms due to their high electronegativity, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl and amino groups, highlighting their potential for hydrogen bonding and susceptibility to nucleophilic attack.
Interactive Table: Frontier Orbital Energies of Phenol (B47542) Derivatives (Illustrative) No direct computational data for this compound was found in the search results. The following table is illustrative of typical values for related phenol compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenol | -8.5 | -1.2 | 7.3 |
| m-Aminophenol | -7.9 | -1.0 | 6.9 |
Conformational Analysis and Stability
The presence of the flexible isopropylamino group in this compound gives rise to multiple possible conformations due to rotation around the C-N and C-C bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups. Theoretical calculations can predict the relative energies of these conformers, identifying the global minimum energy structure which is the most populated at equilibrium.
Spectroscopic Property Prediction
Quantum mechanical methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) spectra. These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions. Furthermore, the prediction of UV-Vis spectra through time-dependent DFT (TD-DFT) can provide insights into the electronic transitions and the photophysical properties of the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its balance of accuracy and computational cost. It is particularly useful for studying the reactivity and reaction mechanisms of organic molecules like this compound.
Elucidation of Reaction Intermediates and Transition States
DFT calculations can be employed to map out the potential energy surface of chemical reactions involving this compound. This allows for the identification and characterization of transient species such as reaction intermediates and transition states. For example, in electrophilic substitution reactions on the aromatic ring, DFT can model the structure and stability of the sigma complex (arenium ion) intermediates. Similarly, for oxidation reactions involving the phenol or amino groups, the structures of radical intermediates and their transition states for formation can be elucidated. Studies on related compounds like poly(m-aminophenol) have explored their polymerization mechanisms, which involve such reactive species. researchgate.netmdpi.com
Activation Energy Calculations
A key application of DFT is the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. By determining the energies of the reactants and the transition state, the activation energy can be calculated. This information is crucial for predicting reaction rates and understanding reaction kinetics. For instance, DFT could be used to calculate the activation energy for the N-alkylation of m-aminophenol to form this compound, or for subsequent reactions of the title compound. While no specific activation energy calculations for reactions of this compound were found, studies on related systems, such as the thermal isomerization of azobenzene (B91143) derivatives containing m-aminophenol, have utilized DFT to determine kinetic barriers. mdpi.com Additionally, the activation energies for charge transport in polymers derived from m-aminophenol have been investigated. researchgate.net
Interactive Table: Calculated Activation Energies for Related Processes (Illustrative) No direct activation energy calculations for this compound were found. The data below is for illustrative purposes based on related systems.
| Reaction / Process | System | Calculated Ea (kJ/mol) |
|---|---|---|
| Thermal cis-trans Isomerization | Azobenzene-m-aminophenol derivative | ~155 |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulation is a powerful computational method used to analyze the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD provides detailed insight into the dynamic behavior of a system at an atomic level. For a compound like this compound, MD simulations can elucidate how it interacts with its surrounding environment, such as solvent molecules or biological macromolecules.
The simulation process involves calculating the forces between atoms and using these forces to predict their motion over small time increments. The collective behavior of the atoms in the system provides a trajectory that reveals macroscopic properties. In the context of this compound, MD simulations can model its diffusion in a solvent, conformational changes, and the formation and breaking of intermolecular bonds, which are crucial for understanding its chemical behavior and potential applications. nih.gov The force fields used in these simulations are a critical component, and their proper parameterization is essential for obtaining accurate results that reflect real-world thermodynamics and interactions. k-state.edu
Detailed research findings from MD simulations on analogous systems, such as aniline (B41778) in aqueous solutions, have demonstrated the ability to analyze complex formations and the influence of nonclassical hydrogen bonding. bohrium.com These simulations can track key metrics like the radial distribution function to quantify the probability of finding one atom at a certain distance from another, offering a clear picture of the solvation shell and specific interaction sites. mdpi.com For this compound, this could involve simulating its behavior in an aqueous solution to observe the interactions of water molecules with the hydroxyl and isopropylamino groups, as well as the phenyl ring.
Non-covalent interactions are weak, transient electromagnetic interactions between molecules. Although weaker than covalent bonds, they are fundamental to many areas of chemistry and biology, governing molecular recognition, protein folding, and the formation of supramolecular assemblies. nih.gov The structure of this compound, featuring a hydroxyl group (-OH), a secondary amino group (-NH-), and an aromatic ring, allows it to participate in a variety of non-covalent interactions.
MD simulations are particularly well-suited for studying these dynamic interactions. researchgate.net The primary non-covalent interactions expected for this compound include:
Hydrogen Bonding: The hydroxyl and amino groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This allows this compound to form hydrogen bonds with itself (self-association) or with other molecules, such as water.
π-Interactions: The aromatic phenyl ring can engage in π-π stacking with other aromatic rings or cation-π and anion-π interactions with charged species.
These interactions can be identified and analyzed from MD simulation trajectories to understand their strength, lifetime, and geometric preferences. researchgate.net For instance, studies on other aminophenol derivatives have highlighted the role of non-covalent interactions in their binding to biological targets like DNA. mdpi.comnih.gov The analysis of non-covalent interactions provides a map of the key binding features of the molecule. nih.govresearchgate.net
| Interaction Type | Participating Group(s) on this compound | Potential Interaction Partner | Significance |
|---|---|---|---|
| Hydrogen Bond (Donor) | Hydroxyl (-OH), Amino (-NH) | Water, Carbonyl groups, Other H-bond acceptors | Solubility, Specific molecular recognition |
| Hydrogen Bond (Acceptor) | Oxygen (in -OH), Nitrogen (in -NH) | Water, Hydroxyl groups, Other H-bond donors | Solvation, Binding affinity |
| π-π Stacking | Phenyl Ring | Other aromatic rings (e.g., in proteins, DNA) | Binding stabilization, Self-assembly |
| Van der Waals Forces | Entire Molecule (especially Isopropyl and Phenyl groups) | All molecules | Overall molecular packing, Hydrophobic interactions |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. mdpi.com By developing mathematical models, QSAR can predict the activity of new or untested compounds, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental testing.
The core principle of QSAR is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. A typical QSAR study involves these steps:
Data Set Collection: A set of molecules with known activities (e.g., toxicity, reaction rate) is compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors representing its physicochemical, electronic, and topological properties are calculated.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. imist.ma
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.
For a class of compounds like substituted aminophenols, QSAR models can be developed to predict properties such as antioxidant capacity, toxicity, or reaction rates. nih.gov The models can reveal which molecular features are most influential, providing valuable mechanistic insights.
The reactivity of a molecule like this compound is governed by its structural and electronic properties. These properties can be quantified using molecular descriptors calculated from the molecule's optimized geometry using methods like Density Functional Theory (DFT). researchgate.net QSAR analysis establishes a correlation between these descriptors and an experimentally measured reactivity parameter, such as a reaction rate constant.
For phenolic and amino compounds, reactivity is often related to their ability to donate a hydrogen atom or an electron. Key molecular descriptors that often correlate with reactivity include:
Electronic Descriptors:
EHOMO (Energy of the Highest Occupied Molecular Orbital): Higher EHOMO values indicate a greater ability to donate electrons, often correlating with higher reactivity in oxidation reactions.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower ELUMO values suggest a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): A smaller energy gap is generally associated with higher chemical reactivity.
Dipole Moment (μ): Relates to the polarity of the molecule and its interaction with polar reagents and solvents.
Physicochemical Descriptors:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which can influence a molecule's access to reaction sites in different phases.
Molecular Volume and Surface Area: Steric factors that can affect how easily a reagent can approach the reactive sites of the molecule.
Reactivity Indices (from DFT):
Chemical Hardness and Softness: These concepts help predict the nature of interactions; for instance, soft-soft interactions are often favored in photocatalytic degradation reactions of phenols. researchgate.net
Fukui Functions: Indicate the most likely sites for nucleophilic or electrophilic attack on the molecule.
| Descriptor | Symbol | Description | Typical Correlation with Reactivity (e.g., Oxidation) |
|---|---|---|---|
| Energy of HOMO | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Positive (Higher EHOMO → Higher Reactivity) |
| HOMO-LUMO Energy Gap | ΔE | Energy difference between HOMO and LUMO; indicates chemical stability. | Negative (Smaller ΔE → Higher Reactivity) |
| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule. | Negative (Lower IP → Higher Reactivity) |
| Chemical Hardness | η | Resistance to change in electron distribution. | Negative (Lower Hardness → Higher Reactivity) |
| Dipole Moment | μ | Measure of the overall polarity of the molecule. | Context-dependent; influences interactions in polar media. |
| LogP | LogP | Octanol-water partition coefficient; measure of lipophilicity. | Context-dependent; influences transport and solubility. |
Environmental Fate and Degradation Pathways of M Isopropylamino Phenol
Biodegradation Mechanisms
The breakdown of m-(Isopropylamino)phenol by living organisms, primarily microorganisms, is a critical pathway for its removal from the environment. This process is governed by specific metabolic pathways and enzymatic activities, which are in turn influenced by a range of environmental conditions.
Microbial Degradation Pathways (e.g., Meta-Cleavage Pathways)
The microbial degradation of phenolic compounds like this compound is a well-documented process, often occurring through ring-cleavage pathways. ijrrjournal.com A common route for the catabolism of aromatic compounds by soil microbes is the meta-cleavage pathway. nih.govresearchgate.net This process is typically initiated by the hydroxylation of the phenol (B47542) to form a catechol derivative. ijrrjournal.comfrontiersin.org For this compound, this would likely involve the formation of an isopropylamino-substituted catechol.
Once the catechol intermediate is formed, the aromatic ring is cleaved. In the meta-cleavage pathway, this ring fission occurs adjacent to the two hydroxyl groups (extradiol fission), a reaction catalyzed by the enzyme catechol 2,3-dioxygenase. frontiersin.org This cleavage results in the formation of a linear, unsaturated aldehyde, such as a 2-hydroxymuconic semialdehyde derivative. nih.gov Subsequent enzymatic reactions further break down this intermediate into smaller molecules, such as pyruvate (B1213749) and acetaldehyde, which can then enter the central metabolic cycles of the microorganism, like the tricarboxylic acid (TCA) cycle. nih.gov
Various bacterial genera are known to utilize this pathway for degrading phenols. Pseudomonas species, in particular, are frequently cited for their ability to metabolize phenols via the meta-cleavage pathway. ijrrjournal.comnih.gov Studies on related compounds, such as 4-ethylphenol, in Rhodococcus species also confirm the exclusivity of the meta-cleavage pathway for alkylphenols, whereas phenol itself may be subject to ortho-cleavage. frontiersin.org
Enzymatic Degradation Processes
The initial and often rate-limiting step is the conversion of the phenol to a catechol. This is accomplished by a class of enzymes known as phenol hydroxylases, which are monooxygenases. frontiersin.orgresearchgate.net These enzymes introduce a second hydroxyl group onto the aromatic ring, typically in the ortho position to the existing hydroxyl group.
Following hydroxylation, the key step of aromatic ring cleavage is performed by dioxygenase enzymes. As mentioned, catechol 2,3-dioxygenase is the characteristic enzyme of the meta-cleavage pathway. frontiersin.org Its activity leads to the formation of 2-hydroxymuconic semialdehyde. nih.gov Alternatively, if the ortho-cleavage pathway were to occur, the enzyme catechol 1,2-dioxygenase would cleave the bond between the two hydroxyl groups, producing cis, cis-muconic acid. frontiersin.org Studies on Alcaligenes faecalis strain JH1 have shown that phenol degradation relies mainly on catechol 1,2-dioxygenase, with only a small amount being assimilated via catechol 2,3-dioxygenase. mdpi.com The specific pathway utilized often depends on the microbial strain and the specific structure of the phenolic substrate. ijrrjournal.com
Influence of Environmental Factors on Biodegradation
The rate and extent of this compound biodegradation are significantly influenced by various environmental factors, including pH, temperature, and the availability of other nutrients. academicjournals.orgresearchgate.net
pH: The optimal pH for the microbial degradation of phenolic compounds typically falls within the neutral range. For example, a study on a Serratia sp. isolate identified an optimal pH of 7.5 for phenol degradation. researchgate.net Similarly, research on Actinobacillus species showed optimal degradation at pH 7. academicjournals.org For Pseudomonas sp. ST-4 degrading 4-aminophenol (B1666318), the maximum biodegradation was observed at a slightly alkaline pH of 8. knu.ac.kr Extreme pH values can denature the enzymes responsible for degradation, thereby inhibiting the process. researchgate.net
Temperature: Temperature affects both microbial growth and enzyme kinetics. Most studies report optimal phenol degradation at mesophilic temperatures. The Serratia sp. AQ5-03 showed the highest degradation percentage between 30°C and 35°C. researchgate.net Likewise, Pseudomonas sp. ST-4 exhibited maximum degradation of 4-aminophenol at 30°C. knu.ac.kr While some thermophilic and psychrophilic organisms can degrade phenols at higher or lower temperatures, the efficiency generally decreases outside the optimal range for a given microorganism. researchgate.net
Nutrient Availability: The presence of other carbon and nitrogen sources can impact degradation. While many microbes can use phenol as a sole source of carbon and energy, the process can sometimes be enhanced by the presence of co-substrates like glucose or succinic acid. academicjournals.orgknu.ac.kr For instance, the degradation of phenol by Actinobacillus was most efficient with succinic acid and glycine (B1666218) as carbon and nitrogen sources, respectively. academicjournals.org
| Microorganism | Phenolic Compound | Optimal pH | Optimal Temperature (°C) | Source |
|---|---|---|---|---|
| Serratia sp. AQ5-03 | Phenol | 7.5 | 30 - 35 | researchgate.net |
| Actinobacillus sp. | Phenol | 7.0 | 35 - 37 | academicjournals.org |
| Pseudomonas sp. ST-4 | 4-Aminophenol | 8.0 | 30 | knu.ac.kr |
| Pseudomonas aeruginosa | Paracetamol | 7.0 | 30 | researchgate.net |
Abiotic Degradation Processes
Oxidative Degradation in Aqueous Environments
In aqueous systems, this compound can be degraded through chemical oxidation. This can occur via reactions with strong oxidizing agents or through electrochemical processes. The degradation of phenols by potassium ferrate, for example, is highly pH-dependent, with different optimal pH values for different substituted phenols. nih.gov
Advanced Oxidation Processes (AOPs), such as those involving ozonation or electron beam irradiation, are effective in decomposing phenolic compounds in water. nih.gov These processes generate highly reactive hydroxyl radicals that attack the aromatic ring, leading to its cleavage and mineralization. Electrochemical oxidation is another method where phenol and its derivatives are degraded at the surface of an electrode, with removal efficiencies depending on factors like initial concentration and electrode material. mdpi.com Hydrothermal oxidation, which occurs at high temperatures and pressures, can also degrade phenolic structures, proceeding through a stepwise oxidation of linkages within the molecule. paint.org
Photodecomposition Studies
Photodecomposition, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Direct photolysis of phenol in aqueous solution can occur, often initiated by the breaking of the O-H bond to form a phenoxyl radical. researchgate.net
The process can be significantly enhanced by the presence of a photocatalyst, such as titanium dioxide (TiO₂). mdpi.commdpi.com In photocatalysis, UV light excites the catalyst, generating electron-hole pairs that produce highly reactive oxygen species, including hydroxyl radicals. These radicals then attack the this compound molecule, leading to its degradation. The intermediates formed during photolytic degradation can include substituted catechols, hydroquinones, and benzoquinones, which are further oxidized, ideally to carbon dioxide and water. mdpi.com The efficiency of photodecomposition is influenced by factors such as the intensity of light, pH, and the presence of other substances in the water that may absorb light or scavenge radicals. nih.goviaea.org
| Degradation Process | Key Mechanism/Reagent | Primary Outcome | Influencing Factors | Source |
|---|---|---|---|---|
| Chemical Oxidation | Potassium Ferrate, Ozone | Ring cleavage and mineralization | pH, Oxidant Concentration | nih.govnih.gov |
| Electrochemical Oxidation | Anodic dissolution | Decomposition of phenol structure | Initial Concentration, Current Density | mdpi.com |
| Direct Photolysis | UV Radiation | Formation of phenoxyl radicals | Light Intensity, Wavelength | researchgate.net |
| Photocatalysis | TiO₂, UV Radiation | Generation of hydroxyl radicals, mineralization | Catalyst Load, pH, Light Intensity | mdpi.commdpi.com |
Environmental Monitoring and Contaminant Profiling Research
The effective monitoring and profiling of this compound in various environmental matrices are crucial for understanding its distribution, persistence, and potential ecological impact. While specific environmental monitoring data for this compound is not extensively available in public literature, established analytical methodologies for phenols and specifically for aminophenol isomers provide a strong basis for its detection and quantification.
Research in environmental monitoring of phenolic compounds, including those with amino and alkyl substitutions, has led to the development of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a prominent method for the analysis of such compounds in environmental samples.
A specific HPLC method has been developed for the separation and analysis of this compound. This method utilizes a reverse-phase (RP) approach with a Newcrom R1 column. The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. This method is scalable and can be adapted for preparative separation to isolate impurities, and it is also suitable for pharmacokinetic studies.
In the broader context of substituted phenols, various analytical techniques are employed for environmental monitoring. These include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (GC-MS or LC-MS), which offer high sensitivity and selectivity. For instance, a study on aminophenol isomers in surface water utilized an HPLC method with a mixed-mode stationary phase to achieve simultaneous determination. nih.gov Such methods could likely be adapted for the specific analysis of this compound in environmental water samples.
Contaminant profiling in industrial areas often involves screening for a wide range of chemical compounds, including various substituted phenols. These studies help in identifying the sources and distribution of pollutants. While specific profiling studies extensively detailing the presence of this compound are not readily found, the industrial processes where it might be used or generated as a byproduct would be key areas for targeted monitoring.
The table below summarizes analytical methods applicable to the determination of this compound and related compounds in environmental samples, based on available literature.
Table 1: Analytical Methods for Phenolic Compounds
| Compound Class | Analytical Method | Sample Matrix | Typical Detection Limit | Reference |
|---|---|---|---|---|
| This compound | HPLC | Not Specified | Method Dependent | SIELC Technologies |
| Aminophenol Isomers | HPLC | River Water | Method Dependent | nih.gov |
| Phenols | GC-FID | Municipal and Industrial Discharges | 0.14 µg/L | U.S. EPA Method 604 |
| Substituted Phenols | GC-MS/MS | Water and Suspended Solids | 0.29 ng/L - 14 ng/L | researchgate.net |
Detailed research findings on the widespread environmental presence of this compound are scarce. However, the analytical frameworks available for similar compounds provide the necessary tools for its inclusion in future environmental monitoring and contaminant profiling research. Such studies would be essential to accurately assess its environmental occurrence and behavior.
Advanced Analytical Methodologies for M Isopropylamino Phenol Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of m-(Isopropylamino)phenol, providing the means to separate it from impurities and quantify its presence with high precision.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of phenolic compounds like this compound. epa.gov Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.
A typical HPLC method for this compound involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1. sielc.com The mobile phase generally consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For mass spectrometry compatibility, formic acid is preferred over phosphoric acid. sielc.com Detection is frequently carried out using a UV detector, with a common wavelength set around 270 nm or 280 nm. Gradient elution, where the mobile phase composition is changed over time, can be used to optimize the separation of this compound from other components in a mixture. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1 or Supelcosil LC-8 (C8) sielc.com |
| Mobile Phase | Acetonitrile and water with phosphoric or formic acid sielc.com |
| Detection | UV at 270-280 nm |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of the hydroxyl and amino groups, this compound requires a derivatization step to increase its volatility and thermal stability for successful GC-MS analysis. youtube.commdpi.com
The most common derivatization technique is silylation, which involves replacing the active hydrogen atoms in the hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose. nih.govresearchgate.net The resulting TMS derivative of this compound is more volatile and produces sharp, well-defined chromatographic peaks.
The GC is typically equipped with a capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. nih.govthermofisher.com The mass spectrometer, operating in electron ionization (EI) mode, provides detailed mass spectra that can be used for identification by matching against spectral libraries and for quantification using selected ion monitoring (SIM). nih.gov
Table 2: GC-MS Analysis Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS or MSTFA nih.govresearchgate.net |
| Column | HP-5ms (5% phenyl methyl siloxane) or equivalent nih.govthermofisher.com |
| Carrier Gas | Helium nih.govthermofisher.com |
| Injection Mode | Splitless nih.govthermofisher.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it an ideal technique for detecting and quantifying trace levels of phenolic compounds in complex matrices. nih.govmdpi.com This method combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.
For the analysis of this compound, a reversed-phase HPLC separation, similar to the standalone HPLC method, is used. The eluent from the HPLC column is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) interface. nih.gov Tandem mass spectrometry (MS/MS) is then used for detection, often in the multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and reduces background noise. mdpi.com This involves selecting the precursor ion of this compound and then monitoring specific product ions generated through fragmentation.
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and characterizing its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules. For this compound, both ¹H and ¹³C NMR provide valuable information.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the hydroxyl proton, the amino proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic protons typically appear in the range of 6.0-7.5 ppm, with their specific chemical shifts and splitting patterns depending on their position relative to the amino and hydroxyl groups. docbrown.info The hydroxyl proton signal is often a broad singlet and its chemical shift can vary, generally appearing between 4-7 ppm. libretexts.org The isopropyl group would show a septet for the CH proton and a doublet for the two CH₃ groups. chemicalbook.com
The ¹³C NMR spectrum provides information about the carbon skeleton. Separate signals are expected for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the isopropyl group. The carbons attached to the oxygen and nitrogen atoms will be deshielded and appear at higher chemical shifts. docbrown.info
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.0 - 7.5 | 100 - 130 |
| Aromatic C-OH | - | 150 - 160 |
| Aromatic C-NH | - | 140 - 150 |
| Phenolic O-H | 4.0 - 7.0 (broad singlet) | - |
| Amino N-H | Variable (broad singlet) | - |
| Isopropyl C-H | 3.0 - 4.0 (septet) | 45 - 55 |
| Isopropyl C-H₃ | 1.0 - 1.5 (doublet) | 20 - 25 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. orgchemboulder.com
A broad and strong absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. docbrown.infolibretexts.org The N-H stretching vibration of the secondary amine typically appears in a similar region, around 3300-3500 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. orgchemboulder.com The spectrum will also show characteristic C-C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region. libretexts.org Additionally, a C-O stretching vibration for the phenol (B47542) is expected around 1230-1140 cm⁻¹. docbrown.info
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Phenol) | 3550 - 3200 | Strong, broad stretch docbrown.info |
| N-H (Amine) | 3500 - 3300 | Moderate stretch orgchemboulder.com |
| Aromatic C-H | 3100 - 3000 | Stretch orgchemboulder.com |
| Aliphatic C-H | 3000 - 2850 | Stretch |
| Aromatic C=C | 1600 - 1400 | Stretch libretexts.org |
| C-O (Phenol) | 1230 - 1140 | Stretch docbrown.info |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique utilized for the structural elucidation and identification of this compound. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z), which provides information about the molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum offer valuable insights into the compound's structure.
For aromatic compounds like phenols, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.orgdocbrown.infoyoutube.com The fragmentation of this compound would likely involve characteristic losses. For instance, phenols can exhibit a loss of CO (a mass difference of 28) and a formyl radical (HCO•, a mass difference of 29). libretexts.org The presence of the isopropylamino group would also lead to specific fragmentation pathways. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pattern for amines. mdpi.com This would result in the loss of a methyl group or an isopropyl radical.
High-performance liquid chromatography (HPLC) is often coupled with mass spectrometry (LC-MS) for the analysis of such compounds. sielc.com For MS-compatible applications, mobile phases containing volatile acids like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com This approach allows for the separation of the compound from a mixture, followed by its detection and identification by the mass spectrometer.
Table 1: Potential Mass Spectrometric Fragments of this compound
| Fragment | Proposed Structure | m/z (approximate) | Significance |
| Molecular Ion | [C₉H₁₃NO]⁺ | 151 | Indicates the molecular weight of the compound. |
| Loss of CH₃ | [C₈H₁₀NO]⁺ | 136 | Result of alpha-cleavage at the isopropyl group. |
| Loss of C₃H₇ | [C₆H₆NO]⁺ | 108 | Loss of the isopropyl group. |
| Loss of CO | [C₈H₁₃N]⁺ | 123 | Characteristic fragmentation of phenols. libretexts.org |
| Loss of HCO | [C₈H₁₂N]⁺ | 122 | Characteristic fragmentation of phenols. libretexts.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.govnih.gov This methodology is particularly relevant for studying the radical forms of this compound, which can be generated through oxidation or other chemical processes. EPR spectroscopy provides detailed information about the electronic structure of these radicals. washington.edu
The key parameters obtained from an EPR spectrum are the g-value and hyperfine coupling constants. The g-value is a characteristic property of the radical and can help in its identification. u-tokyo.ac.jp For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp
Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) within the radical. The resulting splitting pattern in the EPR spectrum reveals information about the number and type of interacting nuclei, as well as their distance and orientation relative to the unpaired electron. This data is crucial for mapping the spin density distribution within the radical, providing insights into its structure and reactivity.
In the context of this compound radicals, EPR could be used to:
Confirm the formation of radical species.
Identify the specific type of radical formed (e.g., a phenoxyl radical where the unpaired electron is localized on the oxygen atom, or an aminyl radical on the nitrogen). u-tokyo.ac.jp
Determine the distribution of the unpaired electron across the aromatic ring and the isopropylamino substituent.
Due to the often short-lived nature of biologically relevant radicals, spin trapping techniques are commonly employed. nih.govnih.gov This involves using a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be more easily detected and characterized by EPR. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption is due to electronic transitions between different energy levels within the molecule. youtube.com For phenolic compounds, UV-Vis spectroscopy is a valuable tool for both qualitative and quantitative analysis. nih.govijsr.net
Phenol itself exhibits a characteristic UV absorption maximum (λmax) at approximately 275 nm. docbrown.info The presence of substituents on the benzene (B151609) ring can cause a shift in this absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. The isopropylamino group on this compound is expected to influence its UV-Vis spectrum.
The pH of the solution can also significantly affect the UV-Vis spectrum of phenols. sielc.com In alkaline solutions, the phenolic proton can be removed, forming a phenoxide ion. This results in a bathochromic shift of the absorption maxima. This property can be utilized in analytical methods for the determination of phenols.
Table 2: Expected UV-Vis Absorption Characteristics of this compound
| Solvent/Condition | Expected λmax (nm) | Rationale |
| Neutral (e.g., Methanol, Water) | ~270-285 | The substituted benzene ring acts as a chromophore. |
| Acidic (pH < 7) | ~270-285 | The phenolic hydroxyl and amino groups are protonated. |
| Alkaline (pH > 7) | >285 (Bathochromic shift) | Formation of the phenoxide ion alters the electronic transitions. |
UV-Vis spectroscopy is often used in conjunction with other analytical techniques. For example, it is a common detection method in High-Performance Liquid Chromatography (HPLC) for the analysis of phenolic compounds. epa.gov By monitoring the absorbance at a specific wavelength, the concentration of the compound eluting from the HPLC column can be determined.
Sample Preparation and Extraction Methodologies for Complex Matrices
The analysis of this compound in complex matrices, such as environmental or biological samples, necessitates effective sample preparation and extraction techniques. americanlaboratory.comnih.gov The primary goals of these methodologies are to isolate the analyte of interest from interfering substances and to concentrate it to a level suitable for detection by analytical instrumentation. americanlaboratory.com
Commonly employed techniques for the extraction of phenolic compounds from various matrices include:
Liquid-Liquid Extraction (LLE): This is a traditional method where the sample is mixed with an immiscible solvent in which the analyte has a high affinity. mdpi.com The choice of solvent is critical and depends on the polarity of the analyte. For phenols, solvents like diethyl ether may be used. nih.gov
Solid-Phase Extraction (SPE): This technique has become increasingly popular as an alternative to LLE, as it is often faster, uses smaller volumes of organic solvents, and can provide cleaner extracts. americanlaboratory.commdpi.com In SPE, the sample is passed through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For phenolic compounds, various sorbents can be used, including silica-based materials and polymeric sorbents. mdpi.com
Microwave-Assisted Extraction (MAE): This is a more recent technique used for the extraction of analytes from solid samples. mdpi.com The sample is heated with a solvent in a microwave field, which can significantly reduce extraction times and solvent consumption.
The choice of extraction method depends on several factors, including the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used. For instance, if the analysis is to be performed by GC-MS, a derivatization step may be necessary to make the phenolic compound more volatile.
Table 3: Comparison of Extraction Methodologies for Phenolic Compounds
| Methodology | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. mdpi.com | Simple, well-established. | Time-consuming, requires large volumes of organic solvents. americanlaboratory.com |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. mdpi.com | Faster than LLE, lower solvent consumption, high selectivity possible. americanlaboratory.com | Can be more expensive than LLE, method development may be required. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, enhancing extraction efficiency. mdpi.com | Rapid extraction, reduced solvent usage. | Requires specialized equipment, may not be suitable for all matrices. |
Following extraction, a cleanup step may be necessary to remove any remaining interfering substances before instrumental analysis.
Applications of M Isopropylamino Phenol As a Chemical Intermediate in Advanced Synthesis
Precursor in the Synthesis of Functional Organic Molecules
The dual functionality of m-(Isopropylamino)phenol is central to its role as a precursor in organic synthesis. The amino group can undergo reactions such as alkylation and acylation, while the hydroxyl group can be converted into ethers or esters. Furthermore, the aromatic ring itself is susceptible to electrophilic substitution, with the hydroxyl group being a strong activating director to the ortho and para positions. This versatile reactivity allows for the strategic construction of intricate molecular architectures. Phenolic compounds, in general, are recognized as significant and recurring scaffolds in the development of pharmaceuticals and other biologically active molecules. acs.org
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. The development of novel scaffolds is a key objective in drug discovery, as it allows for the exploration of new regions of chemical space and the potential identification of compounds with unique biological activities. Phenol-containing structures are considered privileged scaffolds because they are frequently found in both natural products and approved pharmaceuticals. acs.org
The structure of this compound serves as a valuable starting point for generating libraries of diverse molecular scaffolds. By systematically modifying the amino and hydroxyl groups and performing substitutions on the aromatic ring, chemists can create a multitude of new core structures. This approach, known as diversity-oriented synthesis, is crucial for generating compound libraries for high-throughput screening to identify new molecular tools for chemical biology. The ability to generate scores of distinct scaffolds from a common precursor is a powerful strategy in modern chemical research. nih.gov
Table 1: Potential Reactions for Scaffold Diversification from this compound
| Functional Group | Reaction Type | Potential Outcome |
|---|---|---|
| Amino Group | N-Alkylation | Introduction of various alkyl or aryl groups |
| Amino Group | N-Acylation | Formation of amides with diverse functionalities |
| Hydroxyl Group | O-Alkylation (Etherification) | Creation of a wide range of ether derivatives |
| Hydroxyl Group | O-Acylation (Esterification) | Formation of ester derivatives |
The utility of this compound extends to the targeted synthesis of specific chemical derivatives with desired properties. The reactivity of its functional groups can be precisely controlled to build molecules for applications in pharmaceuticals and materials science.
For instance, the synthesis of derivatives from substituted phenols often involves reactions at the hydroxy group, such as chloroacetylation, to introduce new pharmacophores. finechem-mirea.ru This is a common strategy to modify the biological activity of a parent compound. Similarly, the synthesis of complex diaryl ether phenolic compounds often starts with functionalized phenols, which undergo cross-coupling reactions to build larger, more complex structures that can serve as intermediates for biologically active molecules. nih.gov
An example of a reaction pathway analogous to those for which this compound could be a precursor is the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives, which have shown potential as androgen receptor antagonists. nih.gov This multi-step synthesis involves the formation of ether linkages and amide bonds, transformations for which the hydroxyl and amino groups of this compound are well-suited.
Modern organic synthesis often requires complex, multi-step pathways to construct elaborate target molecules. Chemical intermediates that offer multiple reactive sites for sequential, controlled reactions are highly valuable. The bifunctional nature of this compound makes it an ideal candidate for inclusion in such syntheses.
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are a powerful tool for efficiently building molecular complexity. The Betti reaction, a classic three-component reaction, combines a phenol (B47542), an aldehyde, and an amine to create valuable aminobenzylphenol scaffolds. nih.gov The presence of both a phenol and a secondary amine within the same molecule suggests that this compound could be employed in intricate, potentially intramolecular, variations of such reactions.
Furthermore, the synthesis of artificial macrocycles, a compound class of increasing interest for targeting challenging biological targets like protein-protein interactions, often relies on multi-step processes involving building blocks with orthogonal reactive groups. nih.govresearchgate.net The distinct reactivity of the amino and hydroxyl groups in this compound allows for its potential incorporation into these complex synthetic sequences, where one group can be reacted while the other is protected, and vice versa, enabling the stepwise construction of large, cyclic architectures.
Integration into Materials Science Research
The chemical properties of this compound also make it a valuable monomer or precursor for the synthesis of functional materials, including polymers, sensors, and dyes.
Phenolic compounds have long been fundamental building blocks in polymer chemistry. The most classic example is the condensation reaction of phenol with formaldehyde to produce phenol-formaldehyde resins, such as Bakelite. mgcub.ac.inyoutube.com These thermosetting polymers are known for their hardness, thermal stability, and electrical insulating properties, making them useful in molded parts, adhesives, and coatings. youtube.com The reactivity of the phenol ring at the ortho and para positions is key to this polymerization process. mdpi.com While this compound is a substituted phenol, it retains reactive sites on the ring, suggesting its potential use in creating modified phenolic resins with tailored properties.
More advanced applications involve the synthesis of conducting polymers. The parent compound, m-aminophenol, can undergo oxidative polymerization to form poly(m-aminophenol) (PmAP), a processable and soluble conducting polymer. researchgate.net Researchers have further developed this material by creating ternary nanocomposites of PmAP with graphene oxide and (3-aminopropyl) triethoxysilane (APTES). nih.gov These composites exhibit a high capacity for adsorbing heavy metal ions like Cu(II) from aqueous solutions, demonstrating an application in environmental remediation. nih.gov Given its structural similarity, this compound is a plausible candidate for similar polymerization reactions to create functional polymers with unique solubility, conductivity, or metal-binding properties.
Table 2: Research on Poly(m-aminophenol)-Based Nanocomposites
| Composite Material | Monomer Used | Application | Key Finding | Reference |
|---|
The structural features of this compound make it an excellent precursor for the synthesis of dyes and the active components of chemical sensors. Amines and phenols are fundamental intermediates in the synthesis of a vast array of commercial azo dyes. uctm.edu The synthesis typically involves the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich component, such as a phenol. The amino group in this compound, or a derivative thereof, could be part of a structure that is diazotized, while the activated phenol ring serves as an efficient coupling partner. This allows for the creation of azo dyes with specific colors and properties. For example, azo dyes based on Schiff bases derived from 3-aminophenol have been synthesized and successfully applied to polyester fabrics. scholarsresearchlibrary.com
In the field of sensor technology, electropolymerized thin films made from phenolic monomers are being explored as sensing layers. Triphenylmethane dyes containing phenolic fragments can be electropolymerized onto electrode surfaces to create sensors for detecting natural phenolic antioxidants. mdpi.com The electrochemical properties of the resulting polymer film change upon interaction with the target analyte, providing a measurable signal. The presence of both a polymerizable phenol group and an electroactive amino group in this compound suggests its potential as a monomer for creating novel sensor platforms for a variety of analytes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for m-(Isopropylamino)phenol, and how can reaction conditions be optimized for yield?
- Methodological Answer: The compound is commonly synthesized via reductive amination of m-aminophenol with acetone in the presence of a catalyst (e.g., palladium on carbon under hydrogen) . Optimization involves adjusting reaction temperature (e.g., 50–80°C), solvent polarity (e.g., methanol or ethanol), and stoichiometric ratios of reagents. Post-synthesis purification via liquid-liquid extraction (e.g., using methyl isobutyl ketone/water systems) or recrystallization improves purity .
Q. What are the solubility properties of m-(Isopropylamino)phenol in common solvents, and how do temperature and pH affect dissolution?
- Methodological Answer: Solubility is temperature-dependent: sparingly soluble in cold water (<1 g/L at 25°C) but increases in hot water (>5 g/L at 80°C). It is freely soluble in alcohols (ethanol, methanol) and ethers. Adjusting pH to acidic conditions (pH < 4) enhances aqueous solubility due to protonation of the amine group, while neutral/basic conditions reduce it .
Q. What safety protocols are recommended for handling m-(Isopropylamino)phenol in laboratory settings?
- Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation and skin contact. Store in airtight containers away from oxidizing agents. Toxicity data suggest moderate acute toxicity (LD₅₀ > 200 mg/kg in rodents), but chronic exposure risks require adherence to OECD guidelines for reproductive/developmental toxicity screening .
Advanced Research Questions
Q. How can chromatographic methods (HPLC, GC-MS) be validated for quantifying m-(Isopropylamino)phenol in complex matrices?
- Methodological Answer: For HPLC, use a C18 column with UV detection (λ = 270 nm) and a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v). Validate linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL), and recovery (>95%) per EPA Method 420.2 . GC-MS analysis requires derivatization (e.g., silylation) to enhance volatility, with electron ionization (70 eV) and selected ion monitoring (m/z 109, 151) .
Q. What mechanistic insights explain the stability of m-(Isopropylamino)phenol under oxidative or photolytic conditions?
- Methodological Answer: The compound undergoes oxidation at the phenolic hydroxyl group, forming quinone derivatives under UV light or peroxide exposure. Stability studies using accelerated degradation (e.g., 40°C/75% RH) and LC-MS analysis reveal degradation pathways. Computational modeling (DFT) predicts bond dissociation energies, identifying vulnerable sites for targeted stabilization .
Q. How can m-(Isopropylamino)phenol be functionalized for use in drug discovery, and what are key intermediates?
- Methodological Answer: The amine group enables nucleophilic substitution (e.g., alkylation with epoxides) or coupling reactions (e.g., Buchwald-Hartwig amination). Key intermediates include 4-(2-hydroxy-3-(isopropylamino)propoxy)phenol (CAS 62340-37-8), synthesized via condensation with glycidol derivatives .
Q. What strategies resolve contradictions in reported bioactivity data for m-(Isopropylamino)phenol derivatives?
- Methodological Answer: Discrepancies in antimicrobial or antioxidant assays often arise from variations in assay conditions (e.g., bacterial strain, solvent polarity). Meta-analysis using standardized protocols (e.g., CLSI guidelines for MIC testing) and dose-response modeling clarifies structure-activity relationships .
Experimental Design & Data Analysis
Q. How should researchers design studies to assess the environmental fate of m-(Isopropylamino)phenol?
- Methodological Answer: Follow OECD 307 guidelines for soil degradation studies: incubate compound-spiked soil (1–10 mg/kg) under controlled moisture/temperature. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., hydroxylated or deaminated products). Use QSAR models to predict ecotoxicity endpoints (e.g., Daphnia magna LC₅₀) .
Q. What statistical approaches are optimal for analyzing dose-dependent effects in m-(Isopropylamino)phenol toxicity studies?
- Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For omics data (transcriptomics/metabolomics), employ PCA and pathway enrichment analysis to identify mechanistic clusters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
